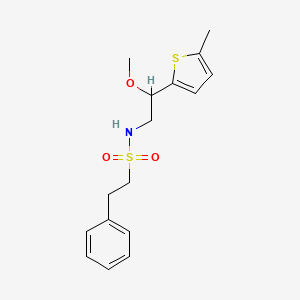
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential as inhibitors for various enzymes. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are high-affinity inhibitors of kynurenine 3-hydroxylase. The synthesis involved creating compounds with significant inhibitory activity, as demonstrated by their low IC50 values, indicating a strong ability to inhibit the target enzyme. The synthesis process aimed to optimize the structure-activity relationship (SAR) to achieve the desired biochemical properties .
Molecular Structure Analysis
The second paper provides an in-depth analysis of the molecular structures of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides. The study includes an isolated reaction intermediate and discusses the molecular conformations and hydrogen bonding patterns observed in these compounds. The molecules exhibited varying degrees of disorder, with some being fully ordered and others disordered over two sets of atomic sites. The presence of intramolecular N-H...O hydrogen bonds was consistent across the compounds, influencing the molecular conformation and stability .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, they do provide insights into the reactivity of similar sulfonamide compounds. The papers suggest that these compounds can participate in hydrogen bonding interactions, which could influence their reactivity in biological systems. The synthesis of these compounds likely involves steps that ensure the preservation of the sulfonamide group, which is crucial for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in both papers are influenced by their molecular structures. The presence of disordered and ordered forms, as well as intramolecular hydrogen bonding, can affect properties such as solubility, melting points, and crystallinity. These properties are essential for the compounds' biological activity and their potential as pharmaceutical agents. The papers highlight the importance of these properties in the design and synthesis of new compounds with desired biological activities .
科学的研究の応用
Cognitive Enhancing Properties
SB-399885, a compound structurally related to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with notable cognitive-enhancing properties. This compound demonstrates high affinity for human recombinant and native 5-HT6 receptors and has shown significant potential in reversing scopolamine-induced deficits in rat models, suggesting its utility in addressing cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Endothelin Receptor Antagonism
Research has explored the effectiveness of endothelin receptor antagonists in preventing cerebral vasospasm following subarachnoid hemorrhage. Compounds such as bosentan, which shares a structural similarity with the sulfonamide moiety of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, have demonstrated potential in reducing the constriction of blood vessels in animal models, indicating a promising avenue for therapeutic intervention in vasospasm and related cardiovascular disorders (Zuccarello et al., 1996).
Antiproliferative Activity
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, related in structure to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. Some of these compounds have shown significant activity, particularly against breast cancer and neuroblastoma cell lines, highlighting their potential as lead compounds for anticancer drug development (Motavallizadeh et al., 2014).
特性
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S2/c1-13-8-9-16(21-13)15(20-2)12-17-22(18,19)11-10-14-6-4-3-5-7-14/h3-9,15,17H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNMDZPLDBFMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)
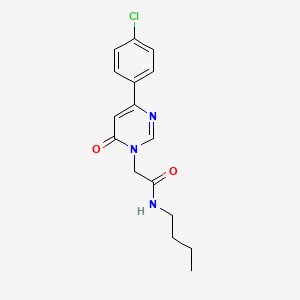
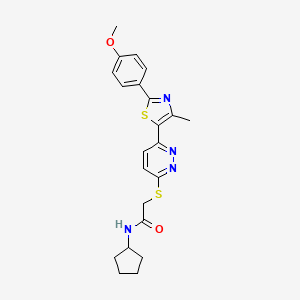
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)


![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)

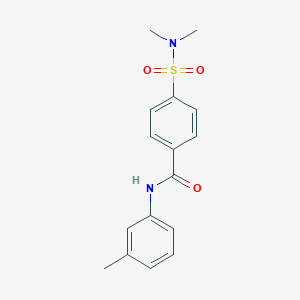
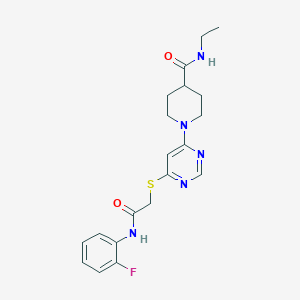
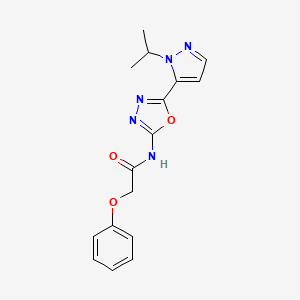

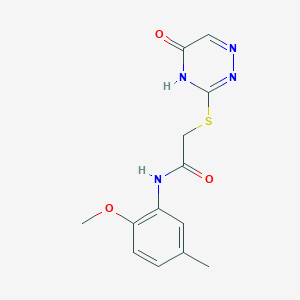
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)